Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-
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Overview
Description
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- is an organic compound with the molecular formula C13H19BrO3. It is a derivative of benzene, where the benzene ring is substituted with a [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl] group. This compound is of interest due to its unique structure, which includes multiple ethoxy linkages and a bromine atom, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- typically involves the reaction of benzyl alcohol with 2-bromoethanol in the presence of a base such as sodium hydroxide. This reaction forms benzyl 2-bromoethyl ether, which is then further reacted with ethylene glycol under acidic conditions to introduce the ethoxy groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom in Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethoxy-substituted benzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Benzene, [[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]methyl]-, Benzene, [[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]methyl]-, etc.
Oxidation: Benzene, [[2-[2-(2-formylethoxy)ethoxy]ethoxy]methyl]-, Benzene, [[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]methyl]-, etc.
Reduction: Benzene, [[2-[2-(2-ethoxy)ethoxy]ethoxy]methyl]-.
Scientific Research Applications
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- involves its ability to undergo nucleophilic substitution reactions, which can modify its structure and reactivityThe ethoxy linkages provide flexibility and solubility, making it a useful intermediate in organic synthesis .
Comparison with Similar Compounds
- Benzene, [[2-[2-(2-chloroethoxy)ethoxy]ethoxy]methyl]-
- Benzene, [[2-[2-(2-iodoethoxy)ethoxy]ethoxy]methyl]-
- Benzene, [[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]methyl]-
Comparison: Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- is unique due to the presence of the bromine atom, which is more reactive in nucleophilic substitution reactions compared to chlorine, iodine, or fluorine. This makes it a more versatile intermediate for introducing various functional groups. Additionally, the multiple ethoxy linkages provide enhanced solubility and flexibility compared to similar compounds with fewer ethoxy groups .
Properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethoxymethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQCMVLZSDVCQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601831 |
Source
|
Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121537-55-1 |
Source
|
Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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